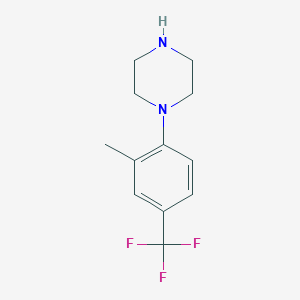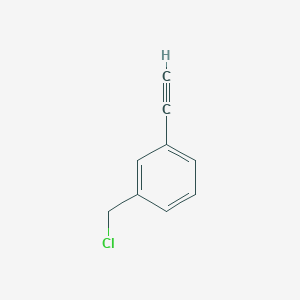
1-(Chloromethyl)-3-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-ethynylbenzene is an organic compound with the molecular formula C9H7Cl It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethynyl group (-C≡CH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-ethynylbenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides (e.g., HCl) or other electrophiles, leading to the formation of substituted alkenes or alkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Addition Reactions: Hydrogen halides (HX) or other electrophiles in the presence of catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thioethers.
Addition Reactions: Formation of substituted alkenes or alkanes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-ethynylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-ethynylbenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In addition reactions, the ethynyl group provides a site for electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)benzene: Lacks the ethynyl group, making it less reactive in addition reactions.
3-Ethynylbenzene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-(Bromomethyl)-3-ethynylbenzene: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness: 1-(Chloromethyl)-3-ethynylbenzene is unique due to the presence of both chloromethyl and ethynyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C9H7Cl |
|---|---|
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-ethynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 |
Clé InChI |
IIYKBXPZRQPEJQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


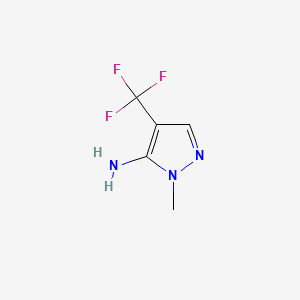

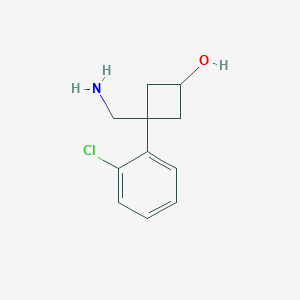
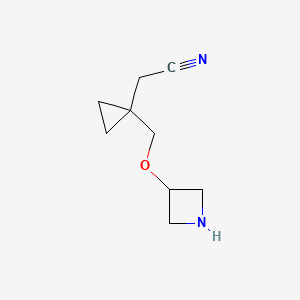

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
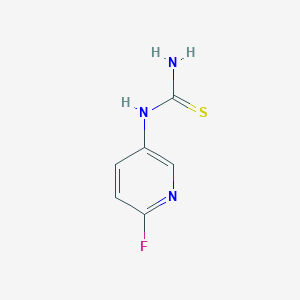
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
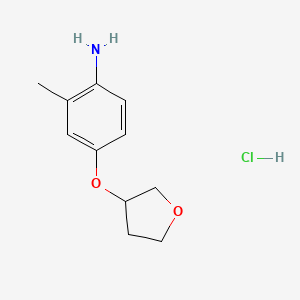
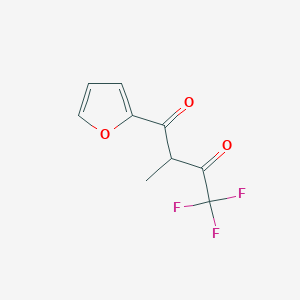
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
